(S)-Alprenolol is a selective beta-adrenergic antagonist, primarily used in the treatment of cardiovascular conditions such as hypertension and arrhythmias. It is classified as a beta-blocker, specifically targeting beta-2 adrenergic receptors, which play a crucial role in regulating heart rate and vascular tone. This compound is known for its enantiomerically pure form, which enhances its pharmacological efficacy and reduces potential side effects associated with racemic mixtures.
(S)-Alprenolol is derived from the racemic mixture of alprenolol, which contains both (S)- and (R)-enantiomers. The (S)-enantiomer has been identified as the more pharmacologically active form. Alprenolol itself belongs to the class of beta-adrenergic antagonists, a group of drugs that block the effects of adrenaline on beta receptors, thereby decreasing heart rate and blood pressure.
The synthesis of (S)-Alprenolol can be achieved through various methods, including traditional organic synthesis and more modern chemoenzymatic approaches. One notable method involves the use of recombinant enzymes to achieve high enantiomeric purity. For example, a chemoenzymatic route has been reported that utilizes lipase-catalyzed kinetic resolution of racemic chlorohydrin derivatives, yielding (S)-Alprenolol with over 99% enantiomeric excess .
The synthesis typically begins with the preparation of an intermediate compound that undergoes several reactions, including acetolysis and hydrolysis, to produce the desired (S)-enantiomer. The use of specific catalysts and reaction conditions is critical to ensure high yields and purity.
(S)-Alprenolol has a complex molecular structure characterized by its chiral center. The molecular formula is , with a molecular weight of approximately 278.35 g/mol. The three-dimensional structure allows for specific interactions with beta-adrenergic receptors, which are essential for its pharmacological activity.
The compound features a hydroxyl group and an amine group that contribute to its binding affinity to adrenergic receptors. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm its structure and purity during synthesis.
(S)-Alprenolol participates in various chemical reactions that enhance its pharmacological properties. One significant reaction involves the Mizoroki–Heck coupling reaction for fluorescent labeling, allowing for better visualization in biological studies . Additionally, it can undergo conjugation reactions to form drug delivery systems that improve bioavailability and targeted delivery in therapeutic applications .
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst selection to optimize yield and minimize by-products.
(S)-Alprenolol exerts its pharmacological effects primarily through competitive inhibition at beta-adrenergic receptors. By binding to these receptors, it prevents the action of catecholamines like adrenaline, leading to decreased heart rate and myocardial contractility.
The mechanism involves:
(S)-Alprenolol is typically presented as a white to off-white crystalline powder. It is soluble in water at physiological pH levels, which is advantageous for oral formulations.
Relevant data from studies indicate that (S)-Alprenolol has favorable pharmacokinetic properties, including good absorption and distribution characteristics in biological systems .
(S)-Alprenolol has significant applications in both clinical settings and research:
(S)-Alprenolol is a non-selective β-adrenergic receptor (β-AR) antagonist with comparable affinity for β₁- and β₂-adrenoceptor subtypes. Its antagonism occurs through competitive displacement of catecholamines (e.g., epinephrine, norepinephrine) from orthosteric binding pockets within transmembrane helices 3, 5, 6, and 7 of β-ARs [1] [4]. Unlike third-generation β-blockers, (S)-Alprenolol lacks intrinsic sympathomimetic activity or α₁-adrenergic blocking effects. Its binding disrupts Gₛ-protein coupling, preventing GTP exchange and subsequent activation of downstream effectors [4] [9].
Table 1: Affinity Profile of (S)-Alprenolol at Adrenergic Receptors
Receptor Subtype | Affinity (pKi/pEC₅₀) | Experimental System | Key Interactions |
---|---|---|---|
β₁-Adrenoceptor | ~5.80–6.35 | Rat brain membranes | H-bond: Asn310 (TM6), Ser203 (TM5) |
β₂-Adrenoceptor | ~5.90–6.36 | Rat aorta contraction | Hydrophobic: Phe193 (ECL2), Val114 (TM3) |
α₁-Adrenoceptor | 5.90 | Radioligand binding | Low-affinity, non-selective |
(S)-Alprenolol exhibits stereoselective binding due to its chiral center, with the (S)-enantiomer showing 50- to 100-fold higher affinity than the (R)-isomer at both β₁- and β₂-subtypes. This enantioselectivity arises from optimized hydrogen bonding between its hydroxyl group and conserved serine residues (Ser203/204/207 in TM5) in the receptor’s ligand-binding pocket [7] [8]. Single-molecule force spectroscopy studies reveal that (S)-Alprenolol stabilizes an intermediate conformational state in β₂-ARs distinct from inverse agonists, slowing dissociation kinetics (kₒff ~0.12 min⁻¹) compared to β₁-ARs (kₒff ~0.25 min⁻¹) [3] [8]. NMR analyses confirm its binding alters extracellular loop (ECL) dynamics, particularly weakening the Lys305–Asp192 salt bridge in ECL2/3 without fully collapsing it, indicative of partial conformational arrest [7].
(S)-Alprenolol inhibits Gₛ-protein-mediated activation of adenylate cyclase (AC), reducing intracellular cAMP synthesis. In erythrocyte models, it decreases cAMP production by 60–80% at 10 μM, comparable to propranolol [2] [6]. This suppression attenuates protein kinase A (PKA) activity, preventing phosphorylation of:
Notably, (S)-Alprenolol’s effects extend beyond canonical AC inhibition. It amplifies cross-talk with Ca²⁺-dependent pathways by suppressing protein kinase C (PKC)-mediated AC potentiation, particularly in neuronal tissues where PKC phosphorylates inhibitory G-proteins (Gᵢ) [10].
Table 2: Effects on cAMP-Dependent Pathways
Target Pathway | Effect of (S)-Alprenolol | Functional Consequence |
---|---|---|
AC activation by Gₛ | ↓ 70–80% (IC₅₀ ~100 nM) | Reduced PKA activity |
PKA phosphorylation | ↓ 40–60% | Impaired cytoskeletal remodeling |
EPAC/Rap1 activation | No direct effect | Unaltered small GTPase signaling |
PKC-AC crosstalk | Disruption | Attenuated AC sensitization |
(S)-Alprenolol functions as a neutral antagonist rather than an inverse agonist. NMR studies of β₂-AR demonstrate it stabilizes an ECL conformation identical to unliganded receptors, unlike inverse agonists (e.g., carazolol) that collapse extracellular loops via enhanced Lys305–Asp192 salt-bridge formation [7]. Dynamic force spectroscopy experiments further distinguish its mechanism: (S)-Alprenolol establishes fewer stabilizing interactions within transmembrane helices (ΔG ~-8.2 kcal/mol) compared to carazolol (ΔG ~-11.5 kcal/mol), failing to suppress basal β₂-AR activity [3]. Its binding energy landscape shows shallower minima in the inactive state, permitting spontaneous conformational fluctuations that prevent full inactivation [3] [7].
Key Differentiators from Inverse Agonists:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7